![molecular formula C17H22N6O B5642029 2-(ethylamino)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5642029.png)
2-(ethylamino)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, closely related to the compound of interest, typically involves condensation reactions of β-keto esters with guanidines to form oxopyrimidines. For instance, the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones highlights a methodological approach that might be analogous to the synthesis of our target compound (Craciun, Kovacs, Crăciun, & Mager, 1998). This process involves cyclization of ethyl 2-alkyl-acetoacetates with N,N-diethylguanidine, showcasing a principle that could be adapted for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by spectroscopic methods, including NMR, IR, UV, and mass spectrometry. These compounds can exhibit tautomerism, a feature likely relevant to our compound, suggesting that its molecular structure could be elucidated using similar techniques (Craciun et al., 1998). The detailed structure-activity relationships of related compounds, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, provide insights into how molecular modifications affect biological activity, an aspect crucial for understanding the molecular structure's impact on its properties (Palanki et al., 2002).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including acylation, cyclization, and nucleophilic substitution, leading to the formation of bicyclic pyrimidine derivatives with significant yields. These reactions are central to modifying the chemical properties and enhancing the compound's utility in different applications (El‐Sayed et al., 2021).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the hydrogen-bonded ribbons in certain pyrimidine derivatives illustrate how molecular interactions affect the compound's physical state and stability (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions, are pivotal for understanding the compound's behavior in chemical syntheses and potential applications. Studies on related pyrimidine and pyrimidinone compounds provide valuable insights into their reactivity, highlighting the importance of specific functional groups in determining their chemical properties (Steinlin & Vasella, 2009).
Propiedades
IUPAC Name |
2-(ethylamino)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-3-18-17-20-9-12(10-21-17)16(24)19-8-7-15-22-11(2)13-5-4-6-14(13)23-15/h9-10H,3-8H2,1-2H3,(H,19,24)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCPFHJOHKHHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NCCC2=NC(=C3CCCC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5641955.png)
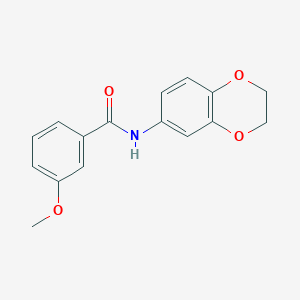
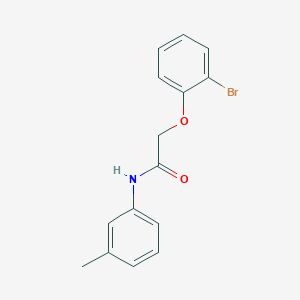
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5641968.png)
![2-cyclopropyl-5-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-1,3,4-oxadiazole](/img/structure/B5641975.png)
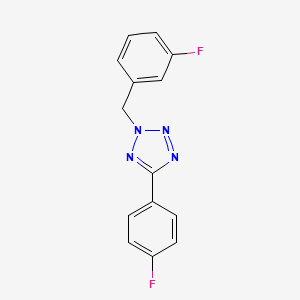
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B5641984.png)
![4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5641986.png)
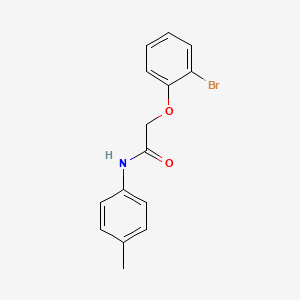
![N-(2-chlorophenyl)-3-[1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B5641996.png)
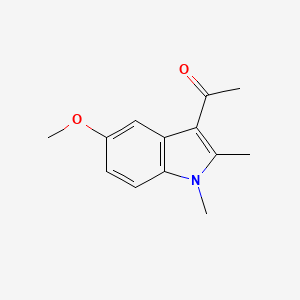
![7-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5642017.png)
![1,3-dimethyl-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642020.png)
![4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine](/img/structure/B5642027.png)